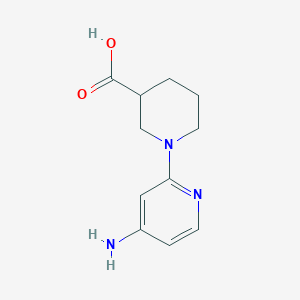![molecular formula C7H9N5O B1532052 5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 2091197-38-3](/img/structure/B1532052.png)
5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold, closely related to 5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, has been extensively studied for its broad range of medicinal properties. These include anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in drug discovery, indicating substantial room for medicinal chemists to exploit this structure in developing new drug candidates. The review by Cherukupalli et al. (2017) outlines synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, underscoring the scaffold's versatility in medicinal chemistry Cherukupalli et al., 2017.
Organometallic Chemistry of Hydridotris(pyrazolyl)borato Complexes
The organometallic chemistry of Group 5 metal complexes, incorporating pyrazolyl structures, demonstrates the utility of these frameworks in modeling metalloprotein interactions and advancing the field of organometallic chemistry. Etienne's review (1996) emphasizes the exploration of vanadium complexes for understanding vanadium-histidine interactions in metalloproteins, showcasing the research interest in pyrazole-based compounds for biochemical applications Etienne, 1996.
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives, similar in structure to the compound , have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The review by Shaaban et al. (2012) discusses recent therapeutic patents covering the period from 2000 to 2011, highlighting the significance of pyrazoline derivatives in drug development. This emphasizes the potential of incorporating the this compound structure into new therapeutic agents Shaaban et al., 2012.
Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives
Research on pyranopyrimidine derivatives, related to the compound of interest, has highlighted the importance of hybrid catalysts in synthesizing medically and pharmaceutically relevant scaffolds. Parmar et al. (2023) provide a comprehensive review of synthetic pathways employing hybrid catalysts for developing pyrano[2,3-d]pyrimidine derivatives, demonstrating the compound's relevance in medicinal chemistry and pharmaceutical industries Parmar et al., 2023.
Properties
IUPAC Name |
5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-2-4-11-7(13)6-1-3-9-12(6)5-10-11/h1,3,5H,2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGOKMNBLBASRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N(N=CN2N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)

![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1531984.png)

![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)


![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
